2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide
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Overview
Description
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide is a complex organic compound that features a pyridine ring, chlorobenzyl group, and hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the hydrazinecarboxamide moiety through a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-methylphenyl)hydrazinecarboxamide
- 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide
Uniqueness
The uniqueness of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide lies in its specific substitution pattern and the presence of both chlorobenzyl and hydrazinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O3/c21-14-6-8-16(9-7-14)23-20(29)25-24-18(27)17-5-2-10-26(19(17)28)12-13-3-1-4-15(22)11-13/h1-11H,12H2,(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFRMHWCAACPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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